molecular formula C12H12F3N3 B1630189 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine CAS No. 910095-35-1

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine

Cat. No.: B1630189
CAS No.: 910095-35-1
M. Wt: 255.24 g/mol
InChI Key: LAEYZMDFNCMFNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its IUPAC name. For “2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine”, the IUPAC name is "[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine" . The InChI code is “1S/C6H8F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,2,10H2,1H3” which provides a standard way to encode the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and similar compounds. For “this compound”, it is likely to be a liquid at room temperature . The compound has a molecular weight of 179.14 .

Scientific Research Applications

Synthesis and Biological Evaluation

Cyclooxygenase-2 Inhibitors : A study detailed the synthesis and evaluation of 1,5-diarylpyrazole derivatives, identifying potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. One such compound, celecoxib, is highlighted for its clinical application in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antiviral Activity : Research on furanone derivatives bearing a pyrazolyl group led to the synthesis of compounds with evaluated antiviral activity against hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). Some compounds demonstrated promising activities, suggesting the potential for developing new antiviral agents (Hashem et al., 2007).

Antitumor Agents : A study focused on synthesizing benzimidazole derivatives as potential antitumor agents. These compounds were tested by the US National Cancer Institute and showed significant activity against various cancer cell lines, highlighting their potential in cancer therapy (Abonía et al., 2011).

Thrombin Inhibitors : The exploration of benzylamines coupled with a pyridine/pyrazinone template led to the discovery of compounds with potent thrombin inhibitory activity. These findings are essential for developing new therapeutic agents for thrombosis-related diseases (Young et al., 2004).

Fluorescent Whitening Agents : Research into the synthesis of pyrazolo[3,4-d]-1,2,3-triazole derivatives revealed their application as fluorescent whiteners for polyester fibers, offering advancements in textile industry applications (Rangnekar & Tagdiwala, 1986).

Antimicrobial Agents : The development of novel pyrazole integrated 1,3,4-oxadiazoles demonstrated significant antimicrobial activity against pathogenic bacteria and fungi, indicating their potential as new antimicrobial agents (Ningaiah et al., 2014).

Safety and Hazards

Based on the safety data sheet of a similar compound, “1-Methyl-3-trifluoromethyl-1H-pyrazole”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-18-10(6-11(17-18)12(13,14)15)9-5-3-2-4-8(9)7-16/h2-6H,7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEYZMDFNCMFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640366
Record name 1-{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910095-35-1
Record name 1-{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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